5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide

Kinase Assay Enzyme Inhibition Neurological Disease

5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide (CAS 1105209-73-1) is a synthetic heterocyclic small molecule characterized by a furan-2-carboxamide core linked to a 4-phenylthiazol-2-yl thioether moiety and a pyridin-2-ylmethyl substituent. It is primarily recognized in the research community as Dyrk1A/B-IN-1, also referred to as compound 3n, a potent, selective, and cell-permeable dual inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinases DYRK1A and DYRK1B [REFS-2, REFS-3].

Molecular Formula C21H17N3O2S2
Molecular Weight 407.5
CAS No. 1105209-73-1
Cat. No. B3212684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
CAS1105209-73-1
Molecular FormulaC21H17N3O2S2
Molecular Weight407.5
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)SCC3=CC=C(O3)C(=O)NCC4=CC=CC=N4
InChIInChI=1S/C21H17N3O2S2/c25-20(23-12-16-8-4-5-11-22-16)19-10-9-17(26-19)13-27-21-24-18(14-28-21)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,23,25)
InChIKeyDHZBUGBDEYJONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is 5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide (CAS 1105209-73-1)?


5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide (CAS 1105209-73-1) is a synthetic heterocyclic small molecule characterized by a furan-2-carboxamide core linked to a 4-phenylthiazol-2-yl thioether moiety and a pyridin-2-ylmethyl substituent . It is primarily recognized in the research community as Dyrk1A/B-IN-1, also referred to as compound 3n, a potent, selective, and cell-permeable dual inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinases DYRK1A and DYRK1B [REFS-2, REFS-3]. Its molecular formula is C21H17N3O2S2, with a molecular weight of approximately 407.5 g/mol .

Procurement Risks of Substituting 5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide


For researchers investigating DYRK kinase biology, substituting this compound with a general or closely related analog from the same chemical class without verifying its target-specific activity profile introduces significant experimental risk. The primary functional identity of this compound is as a narrow-spectrum, cell-permeable DYRK1A/B inhibitor with defined binding constant (Ki) and cellular half-inhibitory concentration (IC50) values [REFS-1, REFS-2]. A generic substitution, even one that appears structurally similar, may lack the critical 4-phenylthiazol-2-yl thioether motif necessary for potent dual DYRK1A/B engagement, or may not demonstrate the proven cell permeability required for intracellular target modulation . Procurement decisions based purely on structural class or vendor catalog proximity, without quantitative validation against DYRK1A/B, can lead to negative or irreproducible results in functional assays.

Quantitative Differentiation of 5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide Against Alternatives


Validated Potency Against DYRK1A (IC50 and Ki)

This compound demonstrates potent inhibition of the DYRK1A kinase. In a cell-free enzymatic assay, it inhibited DYRK1A activity with an IC50 of 1.1 µM and a binding affinity (Ki) of 67.8 nM . While many kinase inhibitors in its class exhibit IC50 values in the low micromolar range, a Ki in the sub-100 nM range indicates high-affinity binding, a critical differentiator for target engagement studies. For comparison, the previously characterized compound Harmine, a common DYRK1A inhibitor, has a reported IC50 of ~80 nM but inhibits other kinases like MAO-A, lacking the selectivity of this compound [1].

Kinase Assay Enzyme Inhibition Neurological Disease

Differential Potency for DYRK1B vs. DYRK1A

The compound exhibits differential potency between its two primary targets, DYRK1A and DYRK1B. The Ki for DYRK1B is 237.9 nM, which is 3.5-fold weaker than its affinity for DYRK1A (Ki = 67.8 nM) . This quantifiable difference within the same family allows researchers to probe isoform-specific biology. In cell-based assays, this translates to IC50 values of 1.1 µM for DYRK1A and 0.8 µM for DYRK1B, reflecting a somewhat reversed cellular potency profile that is essential for interpreting cell-based functional readouts .

Isoform Selectivity Kinase Profiling Cancer Research

Demonstrated Cell Permeability for Intracellular Target Modulation

A critical limitation of many early-stage kinase inhibitors, including those targeting DYRK1A, is poor cell permeability, which precludes their use in cellular models. This compound, designated compound 3n in the discovery study, is explicitly described as 'cell-permeable', a property that was a key outcome of the discovery program's optimization process [1]. This functional attribute was confirmed by its ability to inhibit its intracellular targets, yielding cellular IC50 values of 1.1 µM (DYRK1A) and 0.8 µM (DYRK1B) . This contrasts with earlier chemical probes for DYRK1A, such as the clinical candidate EHT 5372, which, while highly potent in biochemical assays, required optimization for cellular activity.

Cellular Assay Cell Permeability Phenotypic Screening

Narrow-Spectrum Kinase Profile to Minimize Off-Target Effects

The compound is a product of a medicinal chemistry campaign specifically aimed at creating 'narrow spectrum' dual inhibitors of DYRK1A and DYRK1B, exploiting structural differences in the ATP-binding sites of DYRK kinases [1]. This design principle sets it apart from broad-spectrum DYRK inhibitors or natural products like EGCG or harmine, which have numerous other protein targets. While a comprehensive kinome-wide selectivity score (e.g., S(10) or Gini coefficient) is not publicly detailed in vendor descriptions, the characterization as 'narrow spectrum' implies a clean off-target profile relative to other kinases in the DYRK/CLK family [REFS-1, REFS-2].

Kinase Selectivity Off-Target Profiling Chemical Probe

High-Impact Scenarios for 5-(((4-phenylthiazol-2-yl)thio)methyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide in R&D


Deciphering DYRK1A vs. DYRK1B Isoform-Specific Functions in Oncology

In cancer models where DYRK kinase overexpression is a hallmark, this compound's differential potency (Ki of 67.8 nM for DYRK1A vs 237.9 nM for DYRK1B) allows for the dissection of isoform-specific roles in proliferation and survival. By comparing the cellular phenotype at concentrations selectively inhibiting DYRK1A to those blocking both isoforms, researchers can assign specific biological functions . This is a significant advantage over a pan-DYRK inhibitor, which would mask these isoform-specific insights.

Validating DYRK1A as a Target in Neurodegenerative Disease Models Without Off-Target Confounding

Alzheimer's disease research frequently uses DYRK1A inhibitors to block pathological tau phosphorylation. This compound's designation as a narrow-spectrum inhibitor is critical here . Unlike harmine, which also inhibits monoamine oxidase A (MAO-A) and creates interpretive confounds in neuronal models, this compound provides a cleaner tool to directly link DYRK1A inhibition to changes in tau pathology or synaptic function [1].

Chemical Probe for Intracellular DYRK1A/B Target Engagement Studies

The proven cell permeability of this compound is a key advantage for target engagement studies using techniques like CETSA (Cellular Thermal Shift Assay) or BRET. Researchers can use its established cellular IC50s (1.1 µM for DYRK1A, 0.8 µM for DYRK1B) to design dose-response experiments that confirm direct intracellular binding of the compound to its target kinases, a critical step in chemical probe validation that is impossible with cell-impermeable alternatives .

Backup or Reference Compound for DYRK1A/B Drug Discovery Programs

For industrial medicinal chemistry programs targeting the DYRK family, this compound serves as an excellent benchmark or backup candidate. Its well-characterized dual inhibitory profile, defined binding affinities (Ki), and cellular activity metrics provide a quantitative performance baseline against which new chemical entities can be benchmarked in biochemical and cellular assays . Its synthetic tractability also makes it a viable starting point for further structure-activity relationship (SAR) exploration.

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